Acetyl-PHF6QV amide Trifluoroacetate

Description

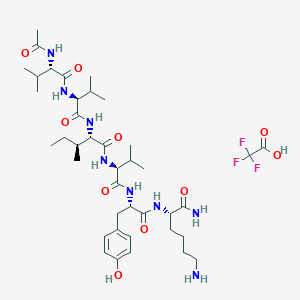

Acetyl-PHF6QV amide trifluoroacetate (B77799) is a synthetic peptide fragment derived from a key region of the human tau protein. The core sequence, PHF6 (VQIVYK), is located in the third microtubule-binding repeat of tau and is recognized as a critical nucleation site for the aggregation of tau into paired helical filaments (PHFs), a hallmark of Alzheimer's disease. medchemexpress.commdpi.com The chemical structure of the research compound includes an N-terminal acetylation and a C-terminal amidation. These modifications are not merely for stability; N-terminal acetylation, in particular, has been shown to increase the propensity of the PHF6 peptide to aggregate. frontiersin.org The trifluoroacetate salt is a common counterion resulting from the peptide synthesis and purification process.

In the context of academic research, Acetyl-PHF6QV amide is primarily utilized as a tool to study the mechanisms of tau protein aggregation. Its ability to self-assemble into fibrillar structures in vitro provides a simplified and reproducible model system to investigate the kinetics of fibrillization, the efficacy of potential aggregation inhibitors, and the structural characteristics of tau aggregates. mdpi.comfrontiersin.org

The scope of this article is strictly confined to the examination of Acetyl-PHF6QV amide trifluoroacetate within the controlled environments of in vitro (in a test tube or culture dish) and ex vivo (using tissue from an organism in an external environment) research settings. This focus allows for a detailed analysis of the biochemical and cellular processes related to tau aggregation without the complexities of a living organism. Information regarding dosage, administration, and safety profiles is therefore outside the purview of this discussion.

In vitro studies involving this peptide are foundational. They allow researchers to observe the aggregation process in isolation, providing insights into the molecular interactions that drive fibril formation. Common in vitro techniques employed in the study of Acetyl-PHF6QV amide include:

Thioflavin T (ThT) Fluorescence Assays: To monitor the kinetics of amyloid fibril formation in real-time. mdpi.comcreative-biolabs.com

Transmission Electron Microscopy (TEM): To visualize the morphology of the resulting aggregates. tau.ac.il

Molecular Dynamics (MD) Simulations: To model the peptide's conformational changes and interactions at an atomic level. nih.govnih.gov

The following table summarizes key findings from in vitro studies on acetylated PHF6 peptides:

| Research Focus | Key Findings | Relevant Techniques | Citations |

|---|---|---|---|

| Aggregation Propensity | N-terminal acetylation significantly increases the aggregation propensity of PHF6 peptides, leading to the formation of fibrils even without inducers like heparin. | Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM), Ion Mobility Mass Spectrometry (IM-MS) | frontiersin.org |

| Fibril Structure | Acetylated PHF6 peptides form fibrils with a parallel β-sheet structure. | Molecular Dynamics (MD) Simulations, X-ray Crystallography | nih.govnih.gov |

| Inhibition of Aggregation | Small molecules, such as Palmatine Chloride and Naphthoquinone-Tryptophan hybrids, can inhibit the aggregation of PHF6 peptides. | ThT Assay, MD Simulations | medchemexpress.comtau.ac.il |

| Conformational Dynamics | The CHARMM36m force field in MD simulations best models the aggregation of PHF6 peptides, capturing key interactions like the CH-π stacking observed in NMR studies. | Molecular Dynamics (MD) Simulations | nih.govnih.govnih.gov |

For instance, studies have successfully used ex vivo brain slice models from JNPL3 mice, which express human tau with a pathogenic mutation, to investigate the uptake and clearance of anti-tau antibodies. frontiersin.orgnih.gov These models maintain the cellular architecture of the brain and are valuable for studying cell-to-cell transmission of tau pathology.

The following table outlines the potential applications and methodologies of ex vivo studies relevant to tau peptides:

| Potential Application | Methodological Approach | Expected Insights | Citations |

|---|---|---|---|

| Seeding of Tau Pathology | Introduction of Acetyl-PHF6QV amide to organotypic brain slices from wild-type or tau-transgenic mice. | Understanding the capacity of the peptide to induce aggregation of endogenous tau in a neuronal context. | jci.orgresearchgate.net |

| Evaluation of Therapeutic Agents | Co-treatment of brain slices with Acetyl-PHF6QV amide and potential aggregation inhibitors. | Assessment of a compound's ability to prevent peptide-induced tau pathology in a tissue environment. | nih.gov |

| Investigation of Cellular Clearance Mechanisms | Tracking the localization and degradation of fluorescently labeled Acetyl-PHF6QV amide within different cell types of the brain slice. | Elucidation of how neurons and glia handle extracellular tau aggregates. | frontiersin.orgnih.gov |

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGZJDGRWECLW-IJPVZMTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms and Kinetics of Acetyl Phf6qv Amide Aggregation

Elucidation of Primary Nucleation Pathways

Primary nucleation is the initial and rate-limiting step in which soluble monomers of a peptide overcome a thermodynamic barrier to form stable, ordered nuclei. This process is fundamental to the subsequent cascade of aggregation.

The aggregation of Acetyl-PHF6QV amide begins with interactions between soluble monomers. Molecular dynamics simulations have revealed that the acetylation of the lysine (B10760008) residue in the PHF6 sequence (VQIVYK) is a key promoter of aggregation. nih.govacs.org This modification enhances the formation of β-sheet-rich, high-order oligomers. nih.govacs.org The process is thought to initiate through the formation of an antiparallel dimer nucleus. nih.govacs.org This initial dimer serves as a seed for further extension. nih.govacs.org

In its monomeric state, the Acetyl-PHF6QV amide peptide can preform β-sheet structures, which may act as seeds for the initial stages of aggregation. acs.org The hydrophobic residues within the sequence are highly exposed, facilitating the interactions necessary for the formation of a hydrophobic core, which is a critical step in the aggregation process. acs.org Computational studies using Monte Carlo simulations on the Ac-VQIVYK-NH2 fragment show that a variety of small, metastable aggregates form and dissolve before a stable nucleus of a critical size and conformation is established. nih.gov

The initial formation of aggregates, or primary nucleation, of Acetyl-PHF6QV amide is a slow process in the absence of inducers. nih.govacs.org However, the process can be significantly accelerated by the presence of polyanions like heparin. nih.govvu.nlchemrxiv.orgacs.orgchemrxiv.org Heparin is thought to act as a scaffold, increasing the local concentration of the peptide and facilitating the conformational changes necessary for nucleation. nih.govchemrxiv.org

Kinetic studies employing Thioflavin T (ThT) fluorescence assays, which monitor the formation of β-sheet structures characteristic of amyloid fibrils, have been instrumental in modeling this process. nih.govvu.nlchemrxiv.orgacs.orgchemrxiv.org Global fitting of this kinetic data indicates that while secondary nucleation is a dominant process, the primary nucleation rate is dramatically increased in the presence of heparin. nih.govvu.nlchemrxiv.orgacs.orgchemrxiv.org The aggregation kinetics of Acetyl-PHF6QV amide in the presence of heparin show a significantly shortened lag phase, which is characteristic of accelerated primary nucleation. nih.gov

Characterization of Secondary Nucleation Processes

Once stable fibrils are formed, they can catalyze the formation of new aggregates from soluble monomers in a process known as secondary nucleation. This autocatalytic amplification is a key feature of amyloid aggregation.

The surfaces of existing Acetyl-PHF6QV amide fibrils act as catalytic sites for the conversion of monomers into new oligomeric species. acs.orgnih.gov This process is a dominant source of new oligomers during the aggregation of tau fragments. acs.orgnih.gov Studies combining ion mobility mass spectrometry with soft nano-electrospray ionization have allowed for the direct observation of oligomers of Acetyl-PHF6QV amide forming rapidly after the induction of aggregation. nih.gov These oligomers are considered to be the precursors for the formation and growth of fibrils. nih.gov The mechanism is analogous to the Michaelis-Menten model for enzyme kinetics, where the fibril surface acts as the "enzyme" and the monomer is the "substrate". acs.orgnih.gov

The generation of new aggregates through secondary nucleation creates a positive feedback loop, leading to a rapid, autocatalytic amplification of the total fibril mass. acs.org This is observed as the exponential growth phase in kinetic assays. nih.gov For tau fragments, including Acetyl-PHF6QV amide, the aggregation mechanism is governed by these secondary processes. acs.orgnih.gov The discovery that the proliferation of tau aggregates follows a similar autocatalytic secondary nucleation mechanism to that of the Aβ peptide has significant implications for therapeutic strategies. nih.gov

Analysis of Aggregation Kinetics

The aggregation kinetics of Acetyl-PHF6QV amide have been quantitatively analyzed using ThT fluorescence assays, with the data often fitted to models of amyloid formation. In the presence of heparin, the aggregation kinetics are significantly accelerated. nih.govacs.org A global fit of the kinetic data for the aggregation of Ac-PHF6-NH2 in the presence of heparin to a secondary nucleation-dominated model has provided specific rate constants for the process. nih.govchemrxiv.org The aggregation is accelerated with increasing concentrations of the peptide. nih.gov

Below is a table summarizing the kinetic parameters obtained from a global fit of the aggregation of Ac-PHF6-NH2 at various concentrations in the presence of heparin, as monitored by a ThT fluorescence assay. nih.govchemrxiv.org

| Parameter | Value | Description |

| k+kn | 1.03 × 106 M-3 s-2 | Combined rate constant for fibril elongation (k+) and primary nucleation (kn). |

| k+k2 | 1.98 × 1011 M-4 s-2 | Combined rate constant for fibril elongation (k+) and secondary nucleation (k2). |

| nc | 3 | Reaction order of primary nucleation. |

| n2 | 3 | Reaction order of secondary nucleation. |

This data was obtained from experiments conducted with Ac-PHF6-NH2 peptide concentrations of 12.5, 15, 20, and 25 µM in the presence of 1.5 µM heparin and 20 µM ThT. nih.govchemrxiv.org

Sigmoidal Kinetics and Lag Phase Characteristics

Under certain in vitro conditions without accelerating factors, the lag phase for the aggregation of acetylated PHF6 peptides can be quite prolonged. For instance, in a low salt, MS-compatible ammonium (B1175870) acetate (B1210297) solution, the lag phase for Ac-PHF6-NH2 was observed to be around 7 to 9 days. chemrxiv.orgacs.orgnih.gov This extended lag phase suggests that the initial nucleation event is a slow process and that a significant energy barrier must be overcome for aggregation to commence.

| Condition | Observed Lag Phase Duration | Reference |

|---|---|---|

| Low salt, MS-compatible ammonium acetate solution | Approximately 7-9 days | chemrxiv.orgacs.orgnih.gov |

| Heparin-induced aggregation | Significantly shortened | nih.gov |

Concentration Dependence of Aggregation Rates

In one study, the aggregation kinetics of Ac-PHF6-NH2 was monitored at various concentrations (12.5 µM, 15 µM, 20 µM, and 25 µM) in the presence of heparin to accelerate the process. The results clearly showed that the aggregation was faster at higher peptide concentrations, with all concentrations reaching the plateau phase of aggregation after approximately one day. nih.gov

| Peptide Concentration | Effect on Aggregation Rate | Reference |

|---|---|---|

| 12.5 µM | Aggregation rate increases with increasing concentration | nih.gov |

| 15 µM | ||

| 20 µM | ||

| 25 µM |

Factors Influencing Kinetic Profiles in Vitro

Several factors can influence the kinetic profile of Acetyl-PHF6QV amide aggregation in vitro. These factors can modulate the length of the lag phase and the rate of fibril elongation by affecting the stability of the peptide monomers, the formation of nuclei, and the elongation of fibrils.

Anionic Cofactors: Anionic molecules like heparin are potent inducers of tau and tau-fragment aggregation. The addition of heparin significantly accelerates the aggregation of Ac-PHF6-NH2, likely by overcoming electrostatic repulsion and facilitating the conformational changes required for aggregation. chemrxiv.orgnih.gov

Ionic Strength: The ionic strength of the solution plays a crucial role. The addition of salts like NaCl has been shown to accelerate fibril formation. acs.orgnih.gov This effect may be due to the screening of electrostatic charges, which can promote the association of peptide monomers.

Buffer Concentration: Higher concentrations of the buffer solution, such as ammonium acetate, can also speed up the aggregation process. chemrxiv.orgacs.orgnih.gov

Terminal Modifications: The acetylation of the N-terminus and amidation of the C-terminus of the PHF6 peptide significantly increase its aggregation propensity compared to the uncapped or singly-capped versions. chemrxiv.orgacs.orgnih.gov

Formation and Evolution of Aggregation Intermediates

The aggregation of Acetyl-PHF6QV amide is not a simple one-step process but involves the formation of various intermediate species before the final mature fibrils are formed. These intermediates, which include oligomers and protofibrils, are transient and heterogeneous, making their characterization challenging. researchgate.net

Oligomeric Species Formation and Dynamics

The initial phase of aggregation involves the self-assembly of monomeric peptides into small, soluble oligomers. acs.orgacs.orgnih.gov These oligomeric species are considered key intermediates in the aggregation pathway. Ion mobility mass spectrometry (IM-MS) has been a valuable tool for studying the early stages of Ac-PHF6-NH2 oligomerization, revealing a wide distribution of multiply charged oligomeric species. acs.orgnih.gov

Molecular dynamics simulations and Markov state modeling have provided further insights into the mechanism of oligomer formation. These studies suggest that the aggregation of acetylated PHF6 peptides is initiated by the formation of an antiparallel dimer nucleus. nih.govacs.org This nucleus can then be extended from both sides in a parallel manner, leading to the formation of larger, β-sheet-rich oligomers. nih.govacs.org Acetylated PHF6 peptides have been observed to form higher-order oligomers, with some studies detecting species with more than 20 monomer units. acs.orgnih.gov

| Property | Description | Reference |

|---|---|---|

| Initial Nucleus | Formation of an antiparallel dimer | nih.govacs.org |

| Growth Mechanism | Extension from the dimer nucleus in a parallel manner | nih.govacs.org |

| Observed Size | Distribution of species, with higher-order oligomers containing over 20 monomer units | acs.orgnih.gov |

| Structure | Rich in β-sheets | nih.gov |

Protofibril Assembly and Maturation

Following the formation of oligomers, these intermediates continue to grow and assemble into larger, elongated structures known as protofibrils. These protofibrils are considered to be the direct precursors to mature amyloid fibrils. The transition from oligomers to protofibrils and their subsequent maturation into fibrils likely involves significant structural rearrangements. acs.orgnih.gov

While the precise structural details of Acetyl-PHF6QV amide protofibrils are not fully elucidated, computational studies of the related PHF6 fragment suggest that as the aggregates grow larger, they adopt more extended geometries characteristic of fibrils. nih.gov The maturation process involves the alignment and stacking of these protofibrillar structures to form the stable, cross-β-sheet core of the final amyloid fibril. This process can be influenced by secondary nucleation events, where the surface of existing fibrils catalyzes the formation of new nuclei, thereby amplifying the aggregation process. nih.gov The final fibrils formed by acetylated PHF6 peptides can exhibit different morphologies. chemrxiv.org

Structural Characterization of Acetyl Phf6qv Amide and Its Aggregates

Conformational Analysis of Monomeric and Oligomeric Acetyl-PHF6QV Amide

The conformational landscape of Ac-VQIVYK-NH2 is pivotal to understanding its transition from a soluble monomer to aggregated forms. Studies have explored the structures of both the neutral peptide and its protonated state, revealing significant conformational plasticity.

Probing Secondary Structural Elements

The secondary structure of Ac-VQIVYK-NH2 undergoes a distinct transformation during aggregation. In its monomeric state, the peptide predominantly exhibits a random coil conformation. researchgate.netacs.org This is characterized by a lack of defined, repeating structural motifs.

Circular Dichroism (CD) spectroscopy of freshly prepared monomeric solutions of Ac-VQIVYK-NH2 shows a characteristic negative band around 220 nm, which is indicative of a random coil structure. acs.orgnih.gov However, upon incubation and aggregation, a significant shift occurs. The development of a negative band between 220-230 nm signals a transition to a β-sheet-rich structure. acs.orgnih.gov This transformation is a hallmark of amyloid fibril formation. Fourier Transform Infrared (FTIR) spectroscopy corroborates these findings, with the amide I band shifting from around 1640-1645 cm⁻¹ (random coil) to approximately 1618-1622 cm⁻¹ (β-sheet) as aggregation proceeds. researchgate.netpnas.org

| Spectroscopic Technique | Monomeric Ac-VQIVYK-NH2 | Aggregated Ac-VQIVYK-NH2 |

| Circular Dichroism (CD) | Negative band at ~220 nm (Random Coil) acs.orgnih.gov | Red-shifted negative band at ~225-230 nm (β-Sheet) acs.orgnih.gov |

| FTIR Spectroscopy | Amide I band at ~1640-1645 cm⁻¹ (Random Coil) researchgate.netpnas.org | Amide I band at ~1618-1622 cm⁻¹ (β-Sheet) researchgate.netpnas.org |

Investigation of Conformational Heterogeneity

The conformational preferences of Ac-VQIVYK-NH2 are highly sensitive to its environment and charge state, leading to significant heterogeneity. Gas-phase studies using IR/UV double-resonance spectroscopy on the neutral, capped hexapeptide (Ac-VQIVYK-NHMe) revealed that it inherently adopts a β-hairpin-like conformation. nih.govacs.org This structure consists of two loosely extended peptide chains, indicating a predisposition for β-strand-like structures even in its monomeric form. nih.govacs.org

In contrast, when the lysine (B10760008) side chain is protonated (Ac-VQIVYK(H+)-NHMe), the conformation changes dramatically. nih.govacs.org Investigated via Infrared Multiphoton Dissociation (IRMPD) spectroscopy, the protonated peptide shows that the positively charged lysine NH3+ group disrupts the extended β-hairpin. nih.govacs.org It does so by binding to the peptide backbone, inducing a transition to a more compact, random-coil-like structure. nih.govacs.org This demonstrates that electrostatic interactions can significantly modulate the peptide's conformational landscape.

Furthermore, ion mobility-mass spectrometry (IM-MS) has been employed to track the dynamics of oligomer formation in solution. acs.orgnih.gov These studies reveal a heterogeneous population of oligomeric species, and by measuring their collision cross-sections (CCS), it's possible to distinguish between compact and extended conformations as they assemble. acs.org

Structural Polymorphism of Acetyl-PHF6QV Amide Fibrils

The aggregation of Ac-VQIVYK-NH2 results in the formation of amyloid fibrils that exhibit structural polymorphism, meaning they can adopt different morphologies and packing arrangements.

Determination of Cross-Beta Structure Features

A defining characteristic of the fibrils formed by Ac-VQIVYK-NH2 is the cross-β structure. This architecture consists of β-sheets running perpendicular to the main fibril axis, with the individual β-strands oriented parallel to each other within the sheet. acs.org X-ray fiber diffraction of aligned fibrils produces a detailed pattern that confirms this arrangement, providing precise measurements of the spacing between β-strands and β-sheets. biorxiv.org The presence of a strong reflection at ~4.7 Å is a classic indicator of the inter-strand distance in a β-sheet, while a reflection at ~10 Å corresponds to the inter-sheet distance. FTIR spectroscopy also supports the parallel, in-register arrangement of the β-sheets. acs.org

Identification of Distinct Fibril Morphologies

Microscopy techniques have been instrumental in visualizing the morphological diversity of Ac-VQIVYK-NH2 fibrils. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) have identified at least two distinct morphologies that can coexist in a sample. nih.govbiorxiv.org

The predominant form is typically long, straight, and unbranched filaments with a smooth appearance and a diameter of approximately 8-10 nm. biorxiv.org However, a sub-population of twisted or helical fibrils is also frequently observed. nih.govbiorxiv.org These twisted fibrils often appear as ribbon-like structures. nih.gov The propensity to form straight versus twisted fibrils can be influenced by solution conditions, such as the presence of co-factors like heparin, which has been shown to promote the formation of twisted fibrils. acs.org

| Fibril Morphology | Description |

| Straight Fibrils | Long, unbranched filaments with a smooth surface. Diameter of ~8-10 nm. biorxiv.org |

| Twisted Fibrils | Helical, ribbon-like structures. nih.govbiorxiv.org |

Advanced Spectroscopic Techniques for Structural Insights

A range of advanced spectroscopic methods have provided deeper, site-specific information about the structure and assembly of Ac-VQIVYK-NH2.

IR/UV Double-Resonance Spectroscopy: Used to probe the conformation of the neutral peptide in the gas phase, revealing its intrinsic preference for a β-hairpin structure. nih.govacs.org

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy: Applied to the protonated peptide in an FTICR mass spectrometer, this technique elucidated the conformational switch to a random-coil structure induced by the charged lysine side chain. nih.govacs.org

Nanoscale Infrared Spectroscopy (nano-IR): This method combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy. It has been used to study structural heterogeneity within individual tau fibrils, revealing that even fibrils with the same morphology can have different underlying secondary structures, including the presence of antiparallel β-sheets, which are not typically associated with this type of fibril. biorxiv.org

Microscopy-Based Structural Investigations

Microscopy techniques provide direct visual evidence of the morphology and topography of Acetyl-PHF6QV amide aggregates, offering a macroscopic complement to the structural details revealed by spectroscopy.

Transmission Electron Microscopy (TEM) is a cornerstone technique for visualizing the morphology of amyloid fibrils. documentsdelivered.com Samples are typically applied to a TEM grid and stained with a heavy metal salt, such as uranyl acetate (B1210297), to enhance contrast. TEM analysis of the related Ac-PHF6-NH₂ peptide has revealed the formation of unbranched, elongated fibrils. acs.orgnih.gov

These studies have shown that the morphology of the fibrils can be influenced by the experimental conditions. For instance, in the presence of the polyanion heparin, which is often used to accelerate aggregation, the formation of predominantly twisted fibrils is observed. acs.orgnih.gov In other conditions, straight filaments may also be present. nih.gov TEM allows for the measurement of fibril dimensions, such as width, and can reveal periodic twisting, providing key data for classifying the polymorphic nature of the aggregates. acs.orgnih.gov

Table 4: Fibril Morphologies of Ac-PHF6-NH₂ Observed by TEM under Different Conditions This table summarizes findings on the different fibril structures of the PHF6 peptide observed via Transmission Electron Microscopy. acs.orgnih.gov

| Condition | Observed Fibril Morphology |

|---|---|

| With Heparin | Predominantly twisted fibrils, some straight fibrils |

| With NaCl | Straight filaments |

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that generates three-dimensional topographical maps of a sample's surface. pdbj.org An atomically sharp tip attached to a flexible cantilever scans the surface, and the interaction forces are monitored to reconstruct the topography with sub-nanometer resolution. pdbj.org

AFM is widely used to characterize the morphology of peptide aggregates at the single-molecule level. nih.govpdbj.org It provides quantitative data on the dimensions of fibrils formed by Acetyl-PHF6QV amide, including their height, width, and the periodicity of any twisting patterns. mdpi.com A key advantage of AFM is its ability to operate in both air and liquid environments, which enables the real-time visualization of the fibril growth process on a surface. pdbj.org This allows researchers to directly observe nucleation and elongation events, providing dynamic information that complements the static snapshots from TEM. nih.gov

Table 5: Representative Topographical Data Obtainable from AFM Imaging of Peptide Fibrils This table presents typical quantitative measurements that can be extracted from AFM analysis of amyloid aggregates.

| Measurement Parameter | Typical Value Range for Amyloid Fibrils | Significance |

|---|---|---|

| Fibril Height | 2 - 10 nm | Corresponds to the number of stacked protofilaments |

| Fibril Width | 10 - 20 nm | Can be affected by tip-broadening effects but indicates overall size |

| Crossover Distance (Pitch) | 60 - 130 nm documentsdelivered.com | Characterizes the periodicity of twisted or helical fibrils |

Mentioned Compounds

Molecular Interactions of Acetyl Phf6qv Amide in Model Systems

Interactions with Lipid Membranes and Model Bilayers

The interaction between amyloidogenic peptides and cell membranes is considered a key mechanism in the pathology of many neurodegenerative diseases. nih.gov Studies on Acetyl-PHF6QV amide and its close analogues, particularly the N-terminally acetylated PHF6 peptide (Ac-PHF6), have revealed significant interactions with lipid membranes, leading to structural changes in both the peptide and the lipid bilayer.

Research using model lipid membranes has shown that Ac-PHF6 actively interacts with and destabilizes these structures. nih.govosti.govresearchgate.net Unlike its non-acetylated counterpart (NH3+-PHF6), which tends to insert more deeply into the lipid membrane, Ac-PHF6 primarily accumulates at the surface of anionic lipid monolayers. nih.gov This surface interaction is potent, leading to the rapid destabilization of the membrane. osti.govresearchgate.net

Several mechanisms for membrane disruption by amyloid proteins have been proposed, including the formation of "ion-channel-like structures," a "carpeting-effect" leading to membrane thinning, or a "detergent-like mechanism" involving the extraction of lipids to form peptide-lipid micelles. nih.gov For Ac-PHF6, studies indicate that membrane destabilization occurs through a process involving lipid extraction. nih.govresearchgate.net This interaction is particularly favorable with negatively charged (anionic) membranes, where the binding of the peptide is thought to increase its local concentration, thereby promoting aggregation. nih.gov

The initial binding is likely mediated by electrostatic interactions between the lysine (B10760008) residue in the peptide sequence and the anionic lipid headgroups. nih.gov Following this initial binding, the peptide induces significant disruption of the lipid packing. nih.gov

| Peptide | Primary Interaction with Anionic Lipid Monolayer | Proposed Destabilization Mechanism | Reference |

|---|---|---|---|

| Ac-PHF6 | Accumulates at the membrane surface | Lipid extraction | nih.gov |

| NH3+-PHF6 | Inserts into the lipid membrane | Not specified | nih.gov |

The interaction of Ac-PHF6 with lipid membranes has profound effects on the bilayer's structural integrity and curvature. Biophysical studies have observed that the binding of Ac-PHF6 to the membrane surface is accompanied by membrane invagination. osti.govresearchgate.net This suggests that the peptide can induce changes in membrane curvature, a phenomenon observed with other amyloidogenic peptides which can remodel lipid membranes. nih.govnih.gov

The rapid destabilization caused by Ac-PHF6 compromises the membrane's integrity. osti.govresearchgate.net This process is linked to the peptide's aggregation state; as Ac-PHF6 assembles into β-sheet-rich structures on the membrane surface, it promotes extensive disruption. nih.gov This synergistic process of membrane-mediated peptide self-assembly and aggregation-induced membrane damage is a critical aspect of its potential cytotoxicity. mdpi.com

A variety of biophysical techniques have been employed to elucidate the specifics of Ac-PHF6 binding to model membranes. nih.govmdpi.com In situ synchrotron X-ray reflectivity (XR) and grazing incidence X-ray diffraction (GIXD) have been particularly informative in studies using lipid monolayers at the air/water interface as a model system. nih.gov

These studies revealed a multi-stage interaction process for Ac-PHF6 with anionic 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) monolayers:

Initial Binding and Aggregation: Shortly after introduction, Ac-PHF6 binds to the DMPG monolayer, disrupting the ordered packing of the lipid tails and concurrently assembling into crystalline, β-sheet-rich aggregates. nih.gov

Lipid Reorganization: This is followed by a stage where the lipid packing shows a high degree of distortion, with less distinct peptide diffraction, suggesting a highly perturbed membrane environment. nih.gov

Complex Film Formation: In later stages, the system evolves into a highly perturbed lipid monolayer covered by a thick layer of bound peptide aggregates. nih.gov

These biophysical findings demonstrate that the membrane acts as a catalytic surface, accelerating the conformational transition of Ac-PHF6 into β-sheet structures within hours, a process that is much slower for the non-acetylated version of the peptide. nih.govosti.gov

| Time Post-Injection | Observation with DMPG Monolayer | Biophysical Technique | Reference |

|---|---|---|---|

| ~1.0 hour | Disrupted lipid packing, peptide assembles into β-sheet aggregates | GIXD | nih.gov |

| ~3.5 hours | High intensity distorted hexagonal lipid packing | GIXD | nih.gov |

| ~6.5 hours | Highly perturbed lipid monolayer covered with thick peptide layer | XR | nih.gov |

Interaction with Molecular Chaperones and Modulators

The cellular protein quality control system, which includes molecular chaperones, plays a crucial role in managing misfolded and aggregation-prone proteins. nih.gov Concurrently, significant research has focused on identifying and understanding small molecule inhibitors that can prevent or reverse peptide aggregation.

Molecular chaperones are a primary defense against the accumulation of toxic protein aggregates. nih.gov They can intervene at various stages of the amyloid aggregation pathway. nih.govnih.gov While specific studies on the direct interaction between Ac-PHF6 and molecular chaperones are limited, the general mechanisms of chaperone action on amyloidogenic peptides are well-established and applicable.

Chaperones can act by:

Preventing Primary Nucleation: Chaperones like the Hsp70 family can bind to aggregation-prone regions of monomeric peptides, preventing them from oligomerizing into seeds for aggregation. nih.govnih.gov

Inhibiting Fibril Elongation: They can bind to the ends of growing fibrils, blocking the addition of new monomers.

Promoting Disaggregation: Some chaperone systems, like the Hsp104/Hsp70/Hsp40 complex in yeast, can actively disassemble pre-formed amyloid fibrils. nih.gov

Neutralizing Toxic Species: Chaperones can coat the surface of toxic oligomers, sequestering them and neutralizing their harmful interactions with other cellular components. nih.gov

Given the high aggregation propensity of Ac-PHF6, it is expected that cellular chaperone systems would target its hydrophobic regions to prevent self-assembly and the subsequent pathological cascades. acs.org

The development of therapeutic agents that can inhibit the aggregation of tau-derived peptides like PHF6 is an active area of research. One such inhibitor that has been studied is Palmatine chloride (PC). nih.govacs.org

In silico molecular dynamics simulations have been used to elucidate the mechanism by which PC inhibits PHF6 aggregation. nih.govacs.org These studies show that while PC does not completely halt the self-aggregation of PHF6, it significantly alters the aggregation dynamics, favoring the formation of smaller, less complex aggregates over larger ones. nih.govacs.org

The primary mechanism of action involves the interaction of the aromatic rings of the PC molecule with the tyrosine (Tyr310) residue of the PHF6 peptide. nih.govacs.org This interaction occurs via π-π stacking, effectively interfering with the tyrosine-mediated π-stacking between PHF6 peptides, which is crucial for the formation and stabilization of β-sheet structures. nih.govacs.orgnih.gov These findings underscore the importance of aromatic interactions in the aggregation of PHF6 and suggest that compounds with aromatic moieties are promising candidates for the design of new anti-aggregation drugs. nih.govacs.org

Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-PHF6QV amide Trifluoroacetate (B77799) |

| Ac-PHF6 |

| NH3+-PHF6 |

| 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) |

| Palmatine chloride (PC) |

Computational and Theoretical Approaches to Acetyl Phf6qv Amide Research

Molecular Dynamics (MD) Simulations of Aggregation Pathways

Molecular dynamics (MD) simulations have emerged as a powerful tool to model the time-evolution of molecular systems, offering a virtual microscope to observe peptide aggregation with high temporal and spatial resolution. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle and analyze the forces governing their interactions.

Atomistic Simulation of Nucleation and Elongation

Atomistic MD simulations, where every atom in the system is explicitly represented, provide a highly detailed view of the fundamental processes of aggregation: nucleation and elongation. Nucleation, the initial formation of a stable oligomeric seed, is a critical and often rate-limiting step. Simulations can reveal the specific intermolecular contacts and conformational changes that lead to the formation of these early nuclei. By analyzing the simulation trajectories, researchers can identify the key residues and interactions that stabilize these nascent aggregates.

Following nucleation, the elongation phase involves the addition of monomeric peptides to the growing fibril. Atomistic simulations can model this process, showing how individual peptides dock onto the template of the existing fibril and adopt a conformation compatible with the growing structure. These simulations are crucial for understanding the mechanism of fibril growth and for identifying potential sites for therapeutic intervention.

Exploration of Oligomerization Dynamics and Intermediates

The pathway to mature fibrils is often populated by a variety of transient and potentially toxic oligomeric intermediates. Characterizing these species is a significant challenge for experimental techniques due to their heterogeneity and short lifetimes. MD simulations offer a unique window into the dynamics of oligomerization, allowing for the exploration of the various intermediate states that form and interconvert. By simulating systems with multiple peptide chains, researchers can observe the spontaneous association of monomers into dimers, trimers, and larger oligomers, providing insights into the preferred assembly pathways and the structures of these early-stage aggregates.

Analysis of Conformational Transitions at Atomic Resolution

A key aspect of peptide aggregation is the conformational transition that individual peptides undergo, often from a random coil or alpha-helical state to a beta-sheet-rich structure characteristic of amyloid fibrils. Atomistic MD simulations can capture these transitions with atomic-level detail. By tracking the dihedral angles and secondary structure elements of the peptide backbone over time, researchers can identify the sequence of events that leads to this conformational switch. This analysis is fundamental to understanding the misfolding process that initiates aggregation.

Structure-Based Computational Models

While atomistic simulations provide a high level of detail, their computational cost can limit the timescales and system sizes that can be studied. To address this, researchers often employ structure-based computational models, which simplify the representation of the system to focus on specific aspects of the aggregation process.

Development and Validation of Coarse-Grained Models

Coarse-grained (CG) models are a powerful approach to extend the reach of simulations to longer timescales and larger systems. In a CG model, groups of atoms are represented as single "beads," significantly reducing the number of particles in the system and allowing for much faster calculations. The development of a reliable CG model for acetyl-PHF6QV amide involves carefully parameterizing the interactions between these beads to reproduce the essential physics of the system, often by matching results from more detailed atomistic simulations or experimental data. Once validated, these CG models can be used to study large-scale phenomena such as the formation of large oligomers and the morphology of the resulting fibrils.

Prediction of Aggregation Propensity and Hotspots

Computational tools have been developed to predict the intrinsic aggregation propensity of a peptide sequence. These algorithms typically analyze the physicochemical properties of the amino acid sequence, such as hydrophobicity, charge, and secondary structure propensity, to identify regions that are likely to drive aggregation. By applying these prediction tools to acetyl-PHF6QV amide, researchers can identify "hotspot" regions within the peptide that are critical for its self-assembly. This information is invaluable for designing mutations that can modulate the peptide's aggregation behavior and for developing inhibitors that target these key regions.

In the realm of neurodegenerative disease research, particularly concerning tauopathies like Alzheimer's disease, computational and theoretical methods have become indispensable tools. These in silico approaches offer a rapid and cost-effective means to investigate the molecular mechanisms underlying protein aggregation and to design potential therapeutic agents. For Acetyl-PHF6QV amide Trifluoroacetate (B77799), a modified peptide fragment derived from the core aggregation-prone sequence of the tau protein (PHF6), computational studies are pivotal in understanding its behavior and potential as an inhibitor of tau fibrillization.

In Silico Peptide Design and Rational Engineering

The design of peptides and peptidomimetics that can interfere with the aggregation of the tau protein is a key strategy in the development of therapeutics for Alzheimer's disease. mdpi.comresearchgate.net Computational approaches play a crucial role in the rational design of these molecules, aiming to enhance their efficacy, stability, and specificity.

Design of Inhibitory Peptides or Peptidomimetics

The development of inhibitory peptides often begins with the identification of the minimal recognition motif responsible for aggregation. In the context of the tau protein, the PHF6 (VQIVYK) sequence is a well-established critical region for fibril formation. nih.gov Acetyl-PHF6QV amide Trifluoroacetate is a rationally designed peptidomimetic based on this sequence. The acetylation of the N-terminus and amidation of the C-terminus are common strategies in peptide design to improve stability by protecting against degradation by exopeptidases.

In silico design strategies for such peptides involve a multi-step process. Initially, the native PHF6 sequence is used as a template. Computational tools are then employed to predict the effects of specific amino acid substitutions or modifications on the peptide's ability to bind to and disrupt the aggregation of full-length tau or other PHF6 fragments. These methods can model the structural changes induced by modifications and estimate the resulting changes in binding affinity and aggregation propensity.

For instance, molecular dynamics (MD) simulations can be used to study the conformational landscape of both the wild-type PHF6 sequence and its modified counterparts like Acetyl-PHF6QV amide. By simulating the peptides in an aqueous environment, researchers can observe their folding and aggregation behavior at an atomic level. This allows for the identification of key interactions that stabilize the aggregated state and provides insights into how modifications might disrupt these interactions.

A common approach is to introduce mutations that either increase the peptide's solubility or sterically hinder its incorporation into a growing amyloid fibril. The substitution of certain hydrophobic residues with more hydrophilic or charged ones can be explored computationally to assess the impact on aggregation. The design of Acetyl-PHF6QV amide likely involved such computational considerations, where the modification of the terminal ends enhances its drug-like properties without compromising its ability to interact with the target tau species.

| Computational Tool/Method | Application in Peptide Design | Key Insights for Acetyl-PHF6QV Amide |

| Molecular Docking | Predicts the binding mode and affinity of a peptide to a target protein. | Can be used to model the interaction of Acetyl-PHF6QV amide with the monomeric or fibrillar forms of tau protein, identifying potential binding sites and estimating binding energy. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of peptides and proteins over time. | Provides insights into the conformational changes of Acetyl-PHF6QV amide and its effect on the aggregation pathway of tau, including the stability of the peptide itself. nih.gov |

| Free Energy Calculations | Estimates the binding free energy between a peptide and its target. | Quantifies the affinity of Acetyl-PHF6QV amide for tau, helping to rank it against other potential inhibitors. |

| Sequence-Based Prediction Tools | Predicts aggregation-prone regions and the effect of mutations. | Can be used to confirm the high aggregation propensity of the parent PHF6 sequence and to evaluate how the modifications in Acetyl-PHF6QV amide might alter this propensity. |

Computational Prediction of Peptide-Protein Interactions

Understanding the intricate dance between a therapeutic peptide and its target protein is fundamental to its mechanism of action. Computational methods provide a window into these interactions, offering predictions that can guide experimental validation. nih.gov

The interaction between Acetyl-PHF6QV amide and the tau protein is the cornerstone of its potential therapeutic effect. Computational tools are employed to predict and analyze the binding of this peptide to various forms of tau, including monomers, oligomers, and mature fibrils.

Key Computational Approaches for Predicting Peptide-Protein Interactions:

Protein-Peptide Docking: This is a primary tool used to predict the binding pose of a peptide to a protein receptor. For Acetyl-PHF6QV amide, docking studies would typically involve modeling its interaction with the known structures of tau fibrils, which have been determined by cryo-electron microscopy (cryo-EM). biorxiv.org These studies can reveal the specific binding pockets on the tau fibril that the peptide is likely to occupy. The predictions are scored based on factors like shape complementarity and intermolecular forces, providing a rank of the most probable binding modes.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to refine the predicted binding pose and to assess the stability of the peptide-protein complex over time. nih.gov These simulations can reveal the dynamic nature of the interaction, including conformational changes in both the peptide and the protein upon binding. For Acetyl-PHF6QV amide, MD simulations can help to understand how it might cap the ends of growing tau fibrils or interact with soluble tau oligomers to prevent their further assembly.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the peptide-protein complex. These calculations provide a more quantitative measure of binding affinity than docking scores alone and can be used to compare the potency of different peptide designs.

The insights gained from these computational predictions are invaluable for formulating hypotheses about how Acetyl-PHF6QV amide exerts its inhibitory effect. For example, predictions might suggest that the peptide binds to the ends of tau fibrils, thereby blocking the addition of new tau monomers, a mechanism known as "end-capping." Alternatively, it might bind to soluble tau oligomers, stabilizing them in a non-toxic conformation and preventing their conversion into larger, pathological aggregates.

| Interaction Parameter | Computational Prediction Method | Relevance to Acetyl-PHF6QV Amide |

| Binding Site | Protein-Peptide Docking, SiteMap | Identifies the specific location on the tau protein or fibril where Acetyl-PHF6QV amide is most likely to bind. |

| Binding Affinity (Kd) | Free Energy Calculations (MM/PBSA, MM/GBSA), FEP | Quantifies the strength of the interaction between Acetyl-PHF6QV amide and tau, which is a key determinant of its inhibitory potency. |

| Binding Pose | Protein-Peptide Docking, MD Simulations | Determines the precise orientation of Acetyl-PHF6QV amide when bound to tau, revealing the key atomic contacts. |

| Complex Stability | MD Simulations | Assesses the stability of the Acetyl-PHF6QV amide-tau complex over time, indicating the duration of its inhibitory effect. |

Rational Design Strategies for Modulating Aggregation

The aggregation of the tau protein is a complex process that involves multiple steps, from the initial misfolding of the monomer to the formation of mature neurofibrillary tangles. Rational design strategies aim to develop molecules that can intervene at specific stages of this pathway. elsevierpure.com

Computational approaches are at the forefront of these efforts, enabling the design of peptides and small molecules with tailored properties to modulate tau aggregation. preprints.orgbiorxiv.org The design of Acetyl-PHF6QV amide Trifluoroacetate is a prime example of such a strategy, where a native aggregation-prone sequence is modified to act as an inhibitor.

Computational Strategies for Modulating Aggregation:

Structure-Based Design: This approach relies on the three-dimensional structures of the target protein, in this case, the tau fibril. By analyzing the structure, researchers can identify "hot spots" that are critical for aggregation. Peptides can then be designed to bind to these hot spots and disrupt the protein-protein interactions necessary for fibril growth. The design of Acetyl-PHF6QV amide likely leveraged the known structures of PHF6-containing fibrils to ensure it could effectively target the aggregation interface.

Sequence-Based Design: In the absence of a high-resolution structure, sequence-based methods can be used to predict aggregation-prone regions within a protein. nih.gov Algorithms can identify sequences with a high propensity to form beta-sheets, which are the hallmark of amyloid fibrils. Peptides can then be designed to interact with these aggregation-prone sequences and prevent their self-assembly.

"End-Capping" Inhibitors: One of the most promising strategies for inhibiting fibril growth is to design molecules that bind to the ends of the fibrils and block the addition of new monomers. Computational modeling can be used to design peptides that have a high affinity and specificity for the fibril ends. Acetyl-PHF6QV amide, being a fragment of the core aggregating sequence, is an ideal candidate for an end-capping inhibitor, as it can mimic the binding of an incoming monomer without being able to propagate the fibril structure.

Stabilizers of Non-Toxic Conformations: Another strategy is to design molecules that bind to the soluble, monomeric form of the tau protein and stabilize it in a non-aggregation-prone conformation. Computational methods can be used to screen for peptides that bind to the monomer and induce a conformational change that is incompatible with aggregation.

The rational design of aggregation modulators is an iterative process that often involves a feedback loop between computational prediction and experimental validation. biorxiv.org Computational models are used to generate a set of candidate peptides, which are then synthesized and tested in vitro. The experimental results are then used to refine the computational models, leading to the design of more potent and specific inhibitors.

| Design Strategy | Computational Approach | Application to Acetyl-PHF6QV Amide |

| Structure-Based Drug Design | Molecular Docking, MD Simulations | Utilizes the known cryo-EM structures of tau fibrils to guide the design and optimization of Acetyl-PHF6QV amide for enhanced binding to the fibril ends. biorxiv.org |

| Fragment-Based Drug Design | Fragment Screening, Linking, and Growing | The PHF6QV sequence itself can be considered a fragment. Computational methods can explore modifications and extensions to this fragment to improve its inhibitory activity. |

| Peptidomimetic Design | Conformational Analysis, Bioisosteric Replacement | Involves modifying the peptide backbone or side chains of Acetyl-PHF6QV amide to improve its stability and pharmacokinetic properties while retaining its biological activity. |

Methodological Innovations and Advances in Studying Acetyl Phf6qv Amide

Application of Ion Mobility-Mass Spectrometry (IM-MS) for Oligomer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for the analysis of heterogeneous and dynamic systems like peptide oligomers. This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond traditional mass spectrometry.

IM-MS is particularly adept at revealing the early stages of peptide aggregation. For the Ac-PHF6-NH2 peptide, IM-MS experiments have successfully identified a wide distribution of multiply charged oligomeric species, ranging from monomers to large oligomers. nih.gov By analyzing the mass and ion mobility spectra, researchers can assign specific oligomeric states, denoted as nz+, where 'n' is the number of monomer units and 'z' is the charge state. nih.gov This allows for the differentiation of various aggregation pathways, as different oligomeric species can be tracked over time. The ability to distinguish between different oligomeric species provides critical insights into the mechanisms driving the aggregation process. nih.gov

A key advantage of IM-MS is its ability to separate and characterize different conformational families of a peptide at a given oligomeric state. The arrival time distribution in an ion mobility experiment is related to the rotationally averaged collision cross-section (CCS) of the ion, which in turn is dependent on its three-dimensional structure. Therefore, distinct peaks in the ion mobility spectrum for a given mass-to-charge ratio can correspond to different conformational families.

For amyloidogenic peptides, IM-MS has been used to detect and characterize oligomers up to hexamers and has shown that these species can adopt elongated conformations. nih.gov The technique can also be used to study structural transitions in peptides that may be induced by changes in environmental conditions, such as pH. nih.gov While direct evidence for specific conformational families of Acetyl-PHF6QV amide from IM-MS is part of ongoing research, the methodology has been successfully applied to other amyloid-forming peptides to distinguish between different conformers and monitor their transitions during aggregation. nih.gov

The table below illustrates the types of oligomeric species of Ac-PHF6-NH2 that can be identified using IM-MS, as described in the literature. nih.gov

| Oligomer (n) | Charge State (z) | Observed m/z |

| 2 | 1+ | ~1580 |

| 4 | 2+ | ~1580 |

| 6 | 3+ | ~1580 |

| 8 | 4+ | ~1580 |

| 10 | 5+ | ~1580 |

This table is illustrative of the types of data obtained from IM-MS experiments on Ac-PHF6-NH2, where multiple oligomeric species can have the same m/z value but are separated by their ion mobility.

Quantitative Kinetic Assays

Understanding the rate at which peptides like Acetyl-PHF6QV amide aggregate is fundamental to elucidating their pathological mechanisms. Quantitative kinetic assays are employed to monitor the progress of aggregation over time.

A widely used method for studying the kinetics of amyloid fibril formation is the Thioflavin T (ThT) fluorescence assay. nih.govroyalsocietypublishing.org Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. nih.gov

In a typical ThT assay, the peptide is incubated under conditions that promote aggregation, and the fluorescence of ThT is measured at regular intervals. The resulting kinetic profile is often sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). acs.org By analyzing these kinetic curves, researchers can extract key parameters such as the lag time and the apparent rate constant of aggregation. These parameters can be used to assess how different factors, such as peptide concentration or the presence of inhibitors, affect the aggregation process. researchgate.net

The table below outlines the typical phases observed in a ThT kinetic assay of peptide aggregation.

| Aggregation Phase | Description |

| Lag Phase | Initial period with little to no fibril formation. |

| Growth Phase | Rapid increase in fibril formation. |

| Plateau Phase | Equilibrium is reached with maximal fibril content. |

This table summarizes the characteristic phases of amyloid aggregation as monitored by ThT fluorescence.

Thioflavin T (ThT) Fluorescence Assays for Fibril Formation Kinetics

Thioflavin T (ThT) fluorescence assays are a cornerstone for monitoring the kinetics of amyloid fibril formation in vitro. nsf.govresearchgate.net This method relies on the property of the ThT dye to exhibit a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. nsf.gov When unbound in solution, the ThT molecule's two aromatic rings can rotate freely, leading to non-radiative decay and low fluorescence. However, when the dye intercalates into the β-sheet-rich amyloid structures, this rotation is restricted, resulting in a pronounced fluorescence emission, typically around 482 nm when excited at approximately 450 nm. nsf.govacs.org

In studies of the acetylated and amidated PHF6 peptide (Ac-PHF6-NH2), a close analog of Acetyl-PHF6QV amide, ThT assays have been instrumental in elucidating its aggregation kinetics. nsf.govacs.org Research has shown that the aggregation of Ac-PHF6-NH2 is a slow process, with a noticeable increase in ThT fluorescence only appearing after about a week under standard buffer conditions. nih.gov However, this process can be significantly accelerated by the addition of polyanionic cofactors like heparin, which is often used to induce and study tau aggregation in a laboratory setting. nsf.govresearchgate.net The resulting kinetic profiles typically display a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). researchgate.net

The terminal modifications of the PHF6 peptide, specifically N-terminal acetylation and C-terminal amidation, have been shown to significantly influence its aggregation propensity. acs.org ThT fluorescence assays, in conjunction with other techniques like transmission electron microscopy (TEM), have confirmed that these modifications, which neutralize the terminal charges, lead to a higher propensity to form fibrils compared to the uncapped PHF6 peptide. acs.org

Interactive Data Table: Aggregation Kinetics of Ac-PHF6-NH2 Monitored by ThT Fluorescence

| Condition | Peptide Concentration (µM) | Inducer | Incubation Time to Fibril Formation | Key Finding | Reference |

| Standard Buffer | 50 | None | ~7-9 days | Slow aggregation kinetics without inducers. | acs.org |

| Heparin Induction | 12.5 - 25 | Heparin (1.5 µM) | < 24 hours | Heparin significantly accelerates fibril formation. | nsf.govresearchgate.net |

| Alanine (B10760859) Scanning | Various | None | Varied | Replacement of Gln with Ala enhanced fibrillization. | rsc.org |

| Cosolute Effects | 150 | Various | Varied | Cosolutes like urea (B33335) and TMAO can modulate aggregation pathways. | nsf.gov |

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Oligomer Structure

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful technique for probing conformational changes and intermolecular distances in biomolecules at the nanometer scale. chemrxiv.org This method involves labeling a molecule with a pair of fluorophores, a donor and an acceptor. When the donor is excited, it can transfer energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making smFRET a sensitive "molecular ruler."

By monitoring the FRET efficiency of individual molecules, researchers can identify distinct conformational states and follow their dynamic interconversions in real-time. This is particularly valuable for studying the transient and heterogeneous oligomeric intermediates that form during the early stages of amyloid aggregation, which are often difficult to characterize using ensemble-averaging techniques. chemrxiv.org

While smFRET has been applied to study the conformational dynamics of the larger tau protein and its repeat domain, specific smFRET studies focusing on the oligomer structure of Acetyl-PHF6QV amide or its direct analog Ac-PHF6-NH2 are not extensively documented in the reviewed scientific literature. acs.orgchemrxiv.org However, the principles of smFRET make it a highly suitable method for such investigations. A hypothetical smFRET experiment on Acetyl-PHF6QV amide could involve synthesizing peptides with donor and acceptor fluorophores at specific positions. By observing the FRET efficiency of individual oligomers as they form and evolve, it would be possible to gain insights into their size, shape, and internal structural organization.

Interactive Data Table: Potential Applications of smFRET to Acetyl-PHF6QV Amide Oligomers

| Experimental Goal | Proposed Labeling Strategy | Expected Outcome | Methodological Reference |

| Dimer Conformation | Labeling at N- and C-termini | Distribution of FRET efficiencies indicating parallel vs. antiparallel arrangements. | chemrxiv.org |

| Oligomer Growth | Mixing donor-only and acceptor-only labeled peptides | Stepwise changes in FRET signal as oligomers incorporate new monomers. | chemrxiv.org |

| Conformational Dynamics | Observing FRET fluctuations over time for a single oligomer | Information on the stability and conformational heterogeneity of oligomeric species. | chemrxiv.org |

Integration of Experimental and Computational Methodologies

A comprehensive understanding of the aggregation of Acetyl-PHF6QV amide is best achieved through the integration of experimental techniques with computational modeling. nih.govacs.org This synergistic approach allows for the validation of computational models against experimental data and provides a molecular-level interpretation of macroscopic observations.

Synergistic Approaches for Comprehensive Understanding

The aggregation of the Ac-PHF6-NH2 peptide has been a subject of combined experimental and computational studies. nih.govnsf.gov Molecular dynamics (MD) simulations, for instance, have been used to explore the early events of oligomerization, providing detailed pictures of the structures and interactions that drive the self-assembly process. nih.govnih.gov These simulations can predict the formation of β-sheet-rich oligomers and identify the key residues involved in stabilizing these structures. nih.govnih.gov

The findings from these simulations can be directly correlated with experimental results. For example, MD simulations have shown that the acetylated and amidated PHF6 peptide has a higher propensity to form stable, parallel β-sheet structures, which is consistent with ThT assay results showing its increased aggregation tendency compared to the uncapped peptide. nih.govacs.org Furthermore, computational studies have proposed a "dock-and-pack" mechanism where Ac-PHF6 aggregates can provide a surface for other amyloidogenic peptides, like Aβ, to bind and accelerate their fibrillogenesis, a finding supported by in vitro aggregation kinetics experiments. nih.gov

The integration of ion mobility mass spectrometry (IM-MS) with MD simulations has also been fruitful. IM-MS can experimentally measure the size and shape (via collision cross-section) of gas-phase oligomers. researchgate.net These experimental parameters can then be compared with the structures generated from MD simulations to validate the computational models and provide a more detailed picture of the oligomeric species present during the aggregation process. researchgate.net For Ac-PHF6-NH2, this combined approach has helped to characterize the distribution of oligomer sizes and their evolution over time, revealing that peptide oligomers appear rapidly upon the addition of heparin, coinciding with the exponential growth phase observed in ThT assays. researchgate.net

Interactive Data Table: Integration of Experimental and Computational Findings for Ac-PHF6-NH2

| Experimental Method | Key Experimental Finding | Computational Method | Corresponding Computational Insight | Synergistic Conclusion | Reference |

| ThT Fluorescence Assay | Acetylated/amidated PHF6 aggregates faster than uncapped PHF6. | Molecular Dynamics (MD) Simulations | Capping neutralizes terminal charges, favoring the formation of stable parallel β-sheets. | The enhanced aggregation of capped PHF6 is due to more favorable intermolecular interactions. | nih.govacs.org |

| ThT and TEM | Heparin accelerates Ac-PHF6-NH2 fibril formation. | MD Simulations | Heparin can bind to the peptide and promote a conformational change that facilitates assembly. | Heparin acts as a template to accelerate the primary nucleation of Ac-PHF6-NH2. | researchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Detection of a wide distribution of oligomer sizes (up to 21-mers). | MD Simulations and Monte Carlo Simulations | Prediction of stable oligomer structures and their growth pathways. | The observed oligomers are likely on-pathway precursors to fibril formation. | researchgate.netacs.org |

| ThT Fluorescence Assay | AcPHF6 can promote the aggregation of Aβ40/42. | Molecular Docking and MD Simulations | AcPHF6 provides a hydrophobic surface that stabilizes Aβ hairpin formation. | A "dock-and-pack" mechanism explains the cross-seeding between tau-derived peptides and Aβ. | nih.gov |

Impact of Chemical Modifications and Environmental Factors on Acetyl Phf6qv Amide Behavior

Influence of Acetylation and Amidation on Peptide Properties

N-terminal acetylation and C-terminal amidation are common modifications applied to synthetic peptides to enhance their stability and mimic the structure of native proteins. nih.gov These modifications have a profound impact on the physicochemical properties of the PHF6QV peptide, influencing its aggregation behavior and conformational stability.

Effects on Aggregation Propensity and Kinetics

Research has demonstrated that the terminal capping of PHF6 peptides with acetyl and amide groups significantly enhances their propensity to aggregate. nih.gov A study utilizing ion mobility mass spectrometry (IM-MS) revealed that Acetyl-PHF6-NH2 (Ac-PHF6-NH2) formed a greater number of oligomers compared to its uncapped or single-capped counterparts, indicating a higher aggregation propensity. nih.gov This increased tendency to aggregate was further corroborated by thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils. nih.gov

The fibrils formed by Ac-PHF6-NH2 exhibit a characteristic twisted morphology. nih.gov Molecular dynamics simulations have provided insights into the aggregation mechanism at an atomic level, suggesting that the acetylation of the lysine (B10760008) residue within the PHF6 sequence promotes the formation of β-sheet enriched, high-order oligomers. nih.gov The aggregation process is thought to initiate with the formation of an antiparallel dimer nucleus, which then extends in a parallel fashion to form larger, mixed-oriented oligomeric structures. nih.gov

| Peptide Modification | Effect on Aggregation | Supporting Evidence |

| N-terminal Acetylation & C-terminal Amidation | Increased oligomer formation and higher aggregation propensity. | Ion Mobility Mass Spectrometry, Thioflavin T Fluorescence Assays. nih.gov |

| Acetylation of Lysine | Promotes the formation of β-sheet enriched high-order oligomers. | Molecular Dynamics Simulations. nih.gov |

Implications for Secondary Structure and Conformational Stability

The chemical modifications of acetylation and amidation play a crucial role in the secondary structure and conformational stability of the PHF6QV peptide. By neutralizing the terminal charges, these modifications can lead to a peptide that more closely mimics its native protein environment. nih.gov This alteration can influence the peptide's ability to adopt specific secondary structures, such as the β-sheets that are characteristic of amyloid fibrils.

The increased stability conferred by these modifications can also make the peptide more resistant to enzymatic degradation by peptidases, which often target the free N- and C-termini. nih.gov While this enhanced stability is often desirable in experimental settings, it is also a key factor in the increased aggregation kinetics observed in acetylated and amidated PHF6 peptides. nih.govnih.gov

Role of the Trifluoroacetate (B77799) Counterion in Research Studies

Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides via reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net As a result, synthetic peptides like Acetyl-PHF6QV amide are often obtained as trifluoroacetate salts, where the negatively charged trifluoroacetate (TFA) ion acts as a counterion to the positively charged groups on the peptide. researchgate.net While essential for purification, the TFA counterion can interfere with subsequent biophysical studies.

Interference with Spectroscopic Characterization (FTIR, CD)

The TFA counterion can present significant challenges in the structural analysis of peptides using Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy. researchgate.netnih.govnih.gov In FTIR spectroscopy, a strong absorbance band from the TFA counterion around 1672 cm⁻¹ can overlap with the amide I band of the peptide (1600–1700 cm⁻¹), which is critical for determining the peptide's secondary structure. nih.gov This overlap can mask the signals corresponding to β-sheet, α-helix, and random coil conformations, complicating the interpretation of the spectra. nih.govnih.gov

Similarly, the presence of TFA can affect the CD spectra of peptides, potentially altering the observed structural folding. nih.gov Both FTIR and CD are powerful techniques for studying the secondary structure of amyloid peptides, making the interference from TFA a critical consideration in research. nih.govnih.gov

| Spectroscopic Technique | Wavenumber/Wavelength Range of Interest for Peptides | Nature of TFA Interference |

| FTIR | Amide I band (1600–1700 cm⁻¹) | Strong absorbance band around 1672 cm⁻¹ overlaps with peptide signals. nih.gov |

| CD | Far-UV region (typically 190-250 nm) | Can affect the observed structural folding of the peptide. nih.gov |

Modulatory Effects on Peptide Structure and Activity

Beyond spectroscopic interference, the TFA counterion can directly influence the physicochemical and biological properties of peptides. researchgate.net The presence of these anions can affect the peptide's structure and, consequently, its activity. researchgate.net It is therefore an important factor to consider in any study involving synthetic peptides, as its effects can extend beyond simple analytical artifacts.

Environmental Conditions Affecting Aggregation

The aggregation of tau-derived peptides, including the PHF6QV sequence, is not solely dependent on their intrinsic properties but is also influenced by various environmental factors. researchgate.net In the broader context of tau pathology in neurodegenerative diseases, factors such as exposure to heavy metals (e.g., lead, mercury, aluminum), pesticides, and even diet have been implicated in promoting tau hyperphosphorylation and subsequent aggregation. researchgate.net

While specific studies on the direct impact of these environmental factors on the in vitro aggregation of Acetyl-PHF6QV amide are limited, the general principle holds that the local chemical environment can significantly modulate the aggregation process. For instance, the ionic strength of the buffer and the presence of co-solvents can alter the kinetics and thermodynamics of peptide self-assembly. nih.gov

pH Dependence of Aggregation

Specific research data on how pH influences the aggregation of Acetyl-PHF6QV amide Trifluoroacetate is not publicly available.

Ionic Strength Effects

Specific research data on the effects of ionic strength on the aggregation of Acetyl-PHF6QV amide Trifluoroacetate is not publicly available.

Acetyl Phf6qv Amide As a Model System for Amyloid Research

Utility in Deconvoluting Complex Aggregation Processes

The simplicity of short amyloidogenic peptides like Acetyl-PHF6QV amide allows researchers to dissect the complex and often heterogeneous process of protein aggregation into more manageable steps. These model systems enable the study of early oligomerization events, which are often transient and difficult to capture with full-length proteins. chemrxiv.orgfu-berlin.de

Research has shown that the aggregation of these peptides follows a nucleation-dependent pathway, characterized by a lag phase during which initial oligomers form, followed by a rapid growth phase leading to the formation of amyloid fibrils. fu-berlin.de The capping of the peptide termini with acetyl and amide groups, as in Acetyl-PHF6QV amide, can significantly influence the aggregation propensity. chemrxiv.orgacs.org Studies using techniques such as ion mobility mass spectrometry (IM-MS) have been instrumental in identifying and characterizing the various oligomeric species that form during the early stages of aggregation. chemrxiv.orgacs.org For instance, IM-MS can distinguish between different oligomer sizes and conformations, providing insights into the aggregation pathway. chemrxiv.org

The aggregation kinetics of these peptides are often monitored using Thioflavin T (ThT) fluorescence assays, where an increase in fluorescence corresponds to the formation of β-sheet-rich amyloid fibrils. chemrxiv.orgacs.org The morphology of the resulting aggregates is typically visualized using transmission electron microscopy (TEM), which can reveal the characteristic fibrillar structures of amyloid. chemrxiv.orgfu-berlin.de

Table 1: Influence of Terminal Capping on PHF6 Aggregation Propensity

| Peptide | Capping Groups | Relative Aggregation Propensity | Key Findings |

| Ac-PHF6-NH2 | Acetyl (N-terminus), Amide (C-terminus) | High | Forms oligomers and characteristic twisted fibrils. chemrxiv.orgacs.org |

| Ac-PHF6 | Acetyl (N-terminus) | Moderate | Shows aggregation, but kinetics may differ from the dual-capped peptide. acs.org |

| PHF6-NH2 | Amide (C-terminus) | Moderate | Aggregation is observed, highlighting the influence of the C-terminal cap. acs.org |

| PHF6 | Uncapped | Lower | The absence of capping groups can alter the aggregation pathway and propensity. acs.org |

This table is a representation of findings from studies on PHF6 peptide variants and is intended to illustrate the impact of terminal modifications.

Application in Studying Protein-Protein Interaction Modulations

Acetyl-PHF6QV amide and related peptides are crucial for investigating the modulations of protein-protein interactions that are central to amyloidogenesis. A key area of research is the interaction between tau-derived peptides and amyloid-beta (Aβ) peptides, the primary component of senile plaques in Alzheimer's disease. mdpi.comnih.gov It is hypothesized that interactions between Aβ and tau can promote the aggregation of both proteins, a phenomenon known as cross-seeding. mdpi.comnih.gov

Peptide membrane arrays and computational models have been used to map the interaction sites between tau and Aβ. mdpi.comnih.gov These studies have shown that the VQIVYK sequence of tau can bind to Aβ fragments. mdpi.comnih.gov By using synthetic peptides like Acetyl-PHF6QV amide, researchers can study these interactions in a controlled environment, free from the complexity of the full-length proteins. nih.gov

These model systems are also invaluable for the design and testing of inhibitors of amyloid aggregation. acs.orgnih.govgoogle.com Peptidomimetics and other small molecules can be designed to bind to the amyloidogenic core sequences, thereby disrupting the protein-protein interactions necessary for fibril formation. acs.orgnih.gov For example, inhibitors can be developed to cap the ends of growing fibrils, preventing further elongation. nih.gov The effectiveness of these inhibitors is often assessed by their ability to reduce ThT fluorescence and alter aggregate morphology as seen by TEM. nih.gov